molecular formula C19H18N2O4S2 B257392 N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-thienyl)-3-isoxazolecarboxamide

N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-thienyl)-3-isoxazolecarboxamide

Cat. No. B257392
M. Wt: 402.5 g/mol
InChI Key: BPXZWQMHGNKIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-thienyl)-3-isoxazolecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in a variety of fields, including neuroscience, pharmacology, and biochemistry. Additionally, we will list future directions for research in this area.

Mechanism of Action

The mechanism of action of N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-thienyl)-3-isoxazolecarboxamide is not fully understood. However, studies have suggested that this compound may act as a positive allosteric modulator of certain neurotransmitter receptors, such as the glutamate receptor and the GABA receptor. This modulation can lead to changes in neuronal activity and potentially therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential modulatory effects on neurotransmitters, this compound has been shown to have anti-inflammatory properties and may also have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-thienyl)-3-isoxazolecarboxamide in lab experiments is its potential therapeutic applications in a variety of fields, including neuroscience and pharmacology. Additionally, this compound has been extensively studied, with a large body of literature available on its properties and potential applications. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its accessibility to some researchers.

Future Directions

There are many potential future directions for research in the area of N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-thienyl)-3-isoxazolecarboxamide. One area of interest is further elucidating the compound's mechanism of action, which may lead to the development of more targeted therapeutic applications. Additionally, there is potential for exploring the compound's anti-inflammatory and anti-cancer properties, as well as investigating its potential use in combination with other compounds for enhanced therapeutic effects.

Synthesis Methods

N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-thienyl)-3-isoxazolecarboxamide can be synthesized using a variety of methods. One commonly used method involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thienyl chloride. This compound is then reacted with hydroxylamine hydrochloride to form 5-(2-thienyl)-3-isoxazolecarboxylic acid. The final step involves the reaction of N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)amine with the 5-(2-thienyl)-3-isoxazolecarboxylic acid to form the desired compound.

Scientific Research Applications

N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been used in a variety of scientific research applications. One area of research where this compound has shown promise is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitters, such as glutamate and GABA, leading to potential therapeutic applications for conditions such as epilepsy and anxiety.

properties

Molecular Formula

C19H18N2O4S2

Molecular Weight

402.5 g/mol

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H18N2O4S2/c22-19(16-11-17(25-20-16)18-7-4-9-26-18)21(12-14-5-2-1-3-6-14)15-8-10-27(23,24)13-15/h1-7,9,11,15H,8,10,12-13H2

InChI Key

BPXZWQMHGNKIGN-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=CS4

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=CS4

Origin of Product

United States

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